molecular formula C13H18N2O3 B12092188 2-Amino-5-(oxan-4-ylmethoxy)benzamide

2-Amino-5-(oxan-4-ylmethoxy)benzamide

Cat. No.: B12092188
M. Wt: 250.29 g/mol
InChI Key: NNVMYOGHESFEAA-UHFFFAOYSA-N
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Description

2-Amino-5-(oxan-4-ylmethoxy)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industrial processes. This compound features an amino group at the second position and an oxan-4-ylmethoxy group at the fifth position on the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(oxan-4-ylmethoxy)benzamide typically involves the condensation of 2-amino-5-hydroxybenzamide with oxan-4-ylmethanol. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like tetrahydrofuran. The reaction conditions include moderate temperatures and stirring for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(oxan-4-ylmethoxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the benzamide.

    Reduction: Amines with reduced functional groups.

    Substitution: Various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Amino-5-(oxan-4-ylmethoxy)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-5-(oxan-4-ylmethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the oxan-4-ylmethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-methoxybenzamide: Similar structure but lacks the oxan-4-ylmethoxy group.

    2-Amino-4-methoxybenzamide: Differently positioned methoxy group.

    2-Amino-5-bromobenzamide: Contains a bromine atom instead of the oxan-4-ylmethoxy group.

Uniqueness

2-Amino-5-(oxan-4-ylmethoxy)benzamide is unique due to the presence of the oxan-4-ylmethoxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

2-amino-5-(oxan-4-ylmethoxy)benzamide

InChI

InChI=1S/C13H18N2O3/c14-12-2-1-10(7-11(12)13(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8,14H2,(H2,15,16)

InChI Key

NNVMYOGHESFEAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CC(=C(C=C2)N)C(=O)N

Origin of Product

United States

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